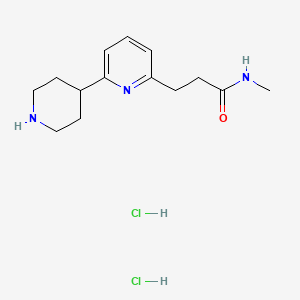

N-Methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperidine derivatives, a key component of N-Methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide dihydrochloride, has seen recent developments. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Parkinsonism and Neurodegenerative Diseases

Research has shown that certain piperidine derivatives can lead to parkinsonism when abused, highlighting the importance of understanding the neurotoxic potential of chemical compounds (Langston et al., 1983). Furthermore, studies on cortical cholinergic denervation have linked depressive symptoms in Parkinson’s disease to specific chemical exposures, emphasizing the need for careful consideration of chemical effects on the brain (Bohnen et al., 2007).

Antidepressant Effects

Compounds acting on the NMDA receptor, such as ketamine, have shown promising antidepressant effects in clinical trials, suggesting the potential of NMDA receptor-modulating drugs in treating depression. This opens avenues for researching related compounds for similar therapeutic applications (Berman et al., 2000).

Metabolism and Pharmacokinetics

The metabolism of compounds like alfentanil, which involves processes such as N-dealkylation and glucuronic acid conjugation, provides insights into how similar compounds might be metabolized in the human body. Such studies are crucial for understanding the safety and efficacy of potential therapeutic agents (Meuldermans et al., 1988).

Malaria Treatment

Research into the efficacy of dihydroartemisinin-piperaquine versus chloroquine in treating Plasmodium vivax malaria demonstrates the ongoing search for effective treatments for infectious diseases. This highlights the broader application of chemical compounds in addressing global health challenges (Phyo et al., 2011).

properties

IUPAC Name |

N-methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O.2ClH/c1-15-14(18)6-5-12-3-2-4-13(17-12)11-7-9-16-10-8-11;;/h2-4,11,16H,5-10H2,1H3,(H,15,18);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDWTYCDAAATMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1=NC(=CC=C1)C2CCNCC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-(1,1-Difluoroethyl)cyclopropyl]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2753254.png)

![2-[(7-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]-N-(2-methoxyphenyl)butanamide](/img/structure/B2753256.png)